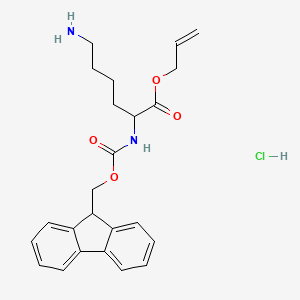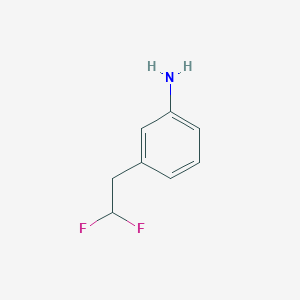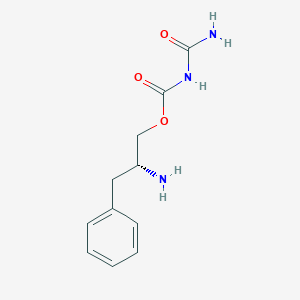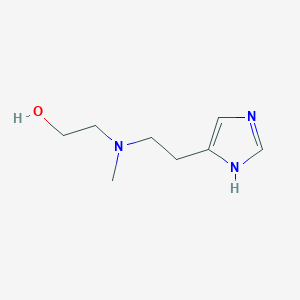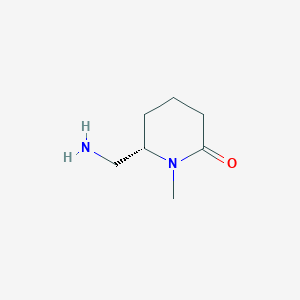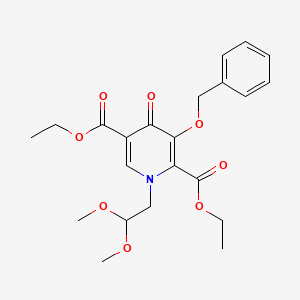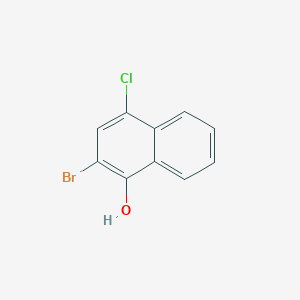![molecular formula C8H14N2O B12823743 N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it a valuable building block in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a scaffold for the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools and imaging agents.
Industry:
Materials Science: Application in the synthesis of novel materials with unique properties.
Polymer Chemistry: Use in the development of new polymers and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol
Comparison:
- Structural Differences: While all these compounds share the bicyclo[1.1.1]pentane core, they differ in their functional groups. N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide has an acetamide group, whereas tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate has a carbamate group, and (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol has a hydroxyl group.
- Unique Properties: The acetamide group in this compound provides unique chemical reactivity and potential biological activity compared to the other compounds.
This detailed article provides a comprehensive overview of N-(3-Aminobicyclo[111]pentan-1-yl)-N-methylacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10(2)8-3-7(9,4-8)5-8/h3-5,9H2,1-2H3 |
Clé InChI |
HFGAFPSJOWSEJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C12CC(C1)(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-([1,1'-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid](/img/structure/B12823665.png)
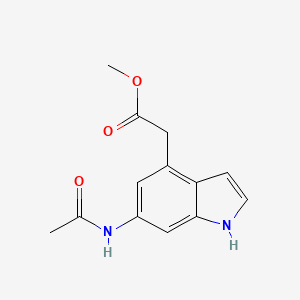
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12823679.png)
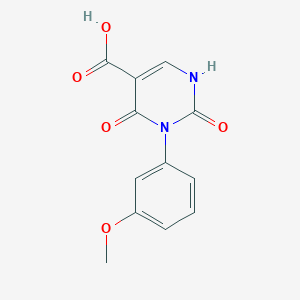

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12823714.png)
